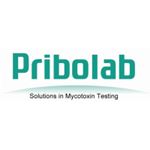- Catalysts and Inorganic Chemicals
- Solvents and Organic Chemicals
- Natural Products and Extracts
- Material Chemicals
- Other
- Pharmaceutical and Biochemical Products
- Pesticide Chemicals
- Catalysts
- Inorganic Compounds
- Organic Solvents
- Organic Compounds
- Pharmaceutical Active Ingredients
- Pharmaceutical Intermediates
- Pharmaceutical Impurities
- Medicinal Building Blocks
- Medical
- Pesticide Active Ingredients
- Pesticide Intermediates
- Pesticides
- Fertilizers
- Plant Extracts
- Animal Extracts
- Natural Pigments
- Natural Toxins
- Flavors and Fragrances
- High Polymer Materials
- Colorants and Pigments
- Paints and Varnishes
- Electrical Materials
- Chemical Reagents
- Chemical additives
- Element
Recommended suppliers
Baoji Haoxiang Bio-technology Co.Ltd
 Audited Supplier
Audited Supplier
Gold Member
Company nature: Private enterprises
CN Supplier
Bulk
Heyuan Broad Spectrum Biotechnology Co., Ltd
 Audited Supplier
Audited Supplier

Gold Member
Company nature: Private enterprises
CN Supplier
Reagent

PRIBOLAB PTE.LTD
 Audited Supplier
Audited Supplier

Gold Member
Company nature: Private enterprises
CN Supplier
Reagent

Imidoyl halides
Imidoyl halides are a class of organic compounds derived from imidazole, characterized by the presence of one or more halogen atoms (commonly chlorine, bromine, or iodine) attached to the nitrogen atom in an imidazole ring. These compounds exhibit diverse reactivity due to their electron-withdrawing nature and can participate in various chemical reactions, making them valuable intermediates in organic synthesis.
Typically, imidoyl halides are prepared by reacting imidazole with a suitable halogenating agent such as thionyl chloride or phosphorus tribromide. They find applications in the synthesis of heterocyclic compounds, pharmaceuticals, and agricultural chemicals due to their ability to undergo nucleophilic substitution reactions under certain conditions.
The reactivity of imidoyl halides can be modulated by substituents on the imidazole ring, allowing for fine-tuning of their behavior in different synthetic contexts. Their use often requires careful handling due to potential corrosive and reactive properties associated with the halogen atom.


-
Potentiation of Antitumor Activity by 7-Ethyl-10-hydroxycamptothecin in Combination with Other Chemotherapeutic AgentsPotentiation of Antitumor Activity by 7-Ethyl-10-hydroxycamptothecin in Combination with Other Chemotherapeutic Agents 7-Ethyl-10-hydroxycamptothecin (EHt) is a potent antitumor agent that has garnered significant attention in the field of biomedicine and oncology. As a semi-synthetic derivative of camptothecin, EHt exhibits strong topoisomerase I activity, making it highly effective in targeting...
-
Cepharanthine: A Novel Compound with Therapeutic Potential in Chemical BiopharmaceuticalsCepharanthine: A Novel Compound with Therapeutic Potential in Chemical Biopharmaceuticals Cepharanthine, a naturally occurring alkaloid, has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. Originally isolated from plants such as Carapichea ipecacuanha , Cepharanthine has shown promise as a potential therapeutic agent in various...
-
Cefovecin Sodium: A Novel Chemotherapeutic Agent in BiopharmaceuticalsCefovecin Sodium: A Novel Chemotherapeutic Agent in Biopharmaceuticals Introduction to Cefovecin Sodium Cefovecin sodium is a fourth-generation cephalosporin antibiotic that has garnered significant attention in the field of biopharmaceuticals due to its potent antimicrobial activity and favorable pharmacokinetic properties. This article delves into the chemical structure, therapeutic...
-
Bis(2-Aminoacetoxy)Copper: A Novel Copper Compound with Potential Applications in Chemical BiopharmaceuticalsBis(2-Aminoacetoxy)Copper: A Novel Copper Compound with Potential Applications in Chemical Biopharmaceuticals Bis(2-Aminoacetoxy)Copper is a newly synthesized copper compound that has garnered significant attention in the fields of chemistry and biomedicine. This compound, with its unique structure and properties, exhibits potential applications as a chemical biopharmaceutical agent. In this...
-
Beraprost Sodium Salt: A Promising Prostacyclin Analogue in BiopharmaceuticalsBeraprost Sodium Salt is a synthetic prostacyclin analogue that has gained significant attention in the field of biopharmaceuticals due to its potent therapeutic effects. Prostacyclins are a class of lipid-derived compounds that play a critical role in regulating blood flow and platelet aggregation. Beraprost, specifically, is known for its ability to mimic the biological actions of prostacyclin...





